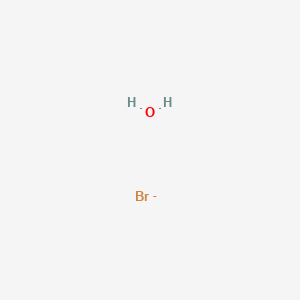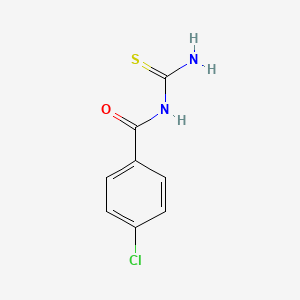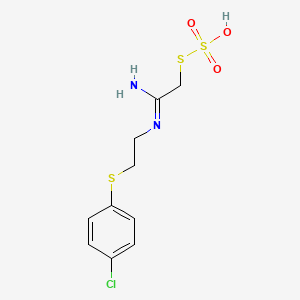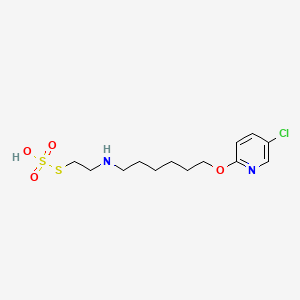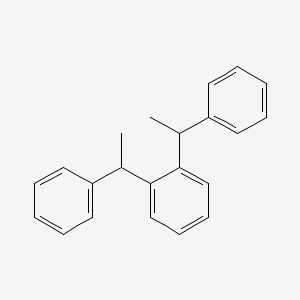
Benzene, bis(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, bis(1-phenylethyl)- typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Benzene, bis(1-phenylethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: Benzene, bis(1-phenylethyl)- can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically involve the use of strong acids or halogen carriers as catalysts.
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated derivatives.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.
Sulfonation: Fuming sulfuric acid or oleum is employed.
Halogenation: Halogen carriers like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) are used.
Major Products Formed:
Nitration: Nitro derivatives.
Sulfonation: Sulfonic acid derivatives.
Halogenation: Halogenated derivatives.
Scientific Research Applications
Benzene, bis(1-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, bis(1-phenylethyl)- in chemical reactions involves the delocalization of π-electrons in the benzene rings, which makes it susceptible to electrophilic attack. The molecular targets and pathways involved include the formation of carbocation intermediates during electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Biphenyl: Consists of two benzene rings connected by a single bond.
Diphenylmethane: Contains two benzene rings connected by a methylene group.
1,2-Diphenylethane: Similar structure but with an ethane linkage between the benzene rings.
Uniqueness: Benzene, bis(1-phenylethyl)- is unique due to the presence of the 1-phenylethyl group, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
52006-30-1 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2-bis(1-phenylethyl)benzene |
InChI |
InChI=1S/C22H22/c1-17(19-11-5-3-6-12-19)21-15-9-10-16-22(21)18(2)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChI Key |
GCIQESPPEOOJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Ethoxycarbonyl)carbamoyl]benzoic acid](/img/structure/B14660640.png)
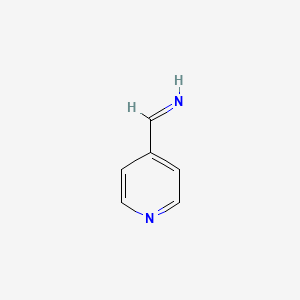

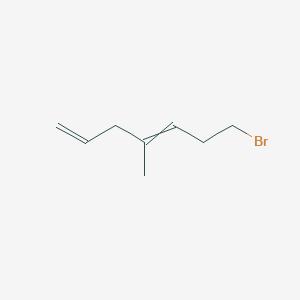
![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

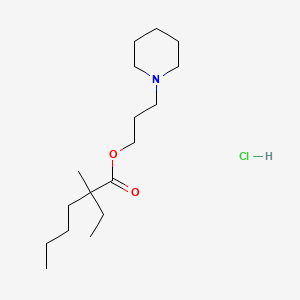
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
